molecular formula C20H16N4O11S3 B13747124 4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid CAS No. 23554-16-7

4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid

Cat. No.: B13747124
CAS No.: 23554-16-7
M. Wt: 584.6 g/mol
InChI Key: DTCBDSOJBSDRPZ-UHFFFAOYSA-N
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Description

4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable azo compounds. This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 6-amino-2-hydroxy-4-sulfo-1-naphthylamine followed by coupling with 5-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled addition of 2-aminonaphthalene-6,8-disulfonic acid to a sodium hydroxide solution at elevated temperatures (around 190°C). The reaction mixture is maintained at this temperature for several hours to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

    Azo Coupling Reactions: The compound undergoes azo coupling reactions with diazonium salts to form azo dyes.

    Oxidation and Reduction: The amino and hydroxyl groups in the compound can participate in oxidation and reduction reactions, altering the compound’s color properties and reactivity.

    Substitution Reactions:

Common Reagents and Conditions

    Diazonium Salts: Used in azo coupling reactions.

    Alkaline Medium: Facilitates the formation of azo bonds.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium dithionite for reduction reactions.

Major Products Formed

    Azo Dyes: Formed through azo coupling reactions.

    Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.

Scientific Research Applications

4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The amino and hydroxyl groups contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its combination of multiple functional groups, which provide a high degree of reactivity and versatility. Its ability to form stable azo bonds and its solubility in water make it particularly valuable in the dye industry.

Properties

CAS No.

23554-16-7

Molecular Formula

C20H16N4O11S3

Molecular Weight

584.6 g/mol

IUPAC Name

4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35)

InChI Key

DTCBDSOJBSDRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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